molecular formula C20H24N2O B14141554 N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide

N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide

Cat. No.: B14141554
M. Wt: 308.4 g/mol
InChI Key: AFBPRYFASYWXCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-412997 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of A-412997 typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

A-412997 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

A-412997 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study selective dopamine receptor activation.

    Biology: Investigated for its effects on neuronal activity and cognitive functions.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia, ADHD, and autism.

    Industry: Utilized in the development of new drugs targeting dopamine receptors.

Mechanism of Action

A-412997 exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation leads to a cascade of intracellular events, including the modulation of cyclic AMP levels and the activation of downstream signaling pathways. The compound’s high selectivity for D4 receptors over other dopamine receptor subtypes makes it a valuable tool for studying the specific roles of D4 receptors in various physiological and pathological processes .

Comparison with Similar Compounds

A-412997 is unique in its high selectivity for dopamine D4 receptors compared to other compounds such as PD-168,077 and CP-226,269. Unlike these older compounds, A-412997 does not exhibit significant affinity for other dopamine receptor subtypes, making it a more precise tool for research .

List of Similar Compounds

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-phenyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C20H24N2O/c1-16-9-8-12-18(15-16)21-20(23)19(17-10-4-2-5-11-17)22-13-6-3-7-14-22/h2,4-5,8-12,15,19H,3,6-7,13-14H2,1H3,(H,21,23)

InChI Key

AFBPRYFASYWXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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